molecular formula C12H9BrN4 B14723666 8-Bromobenzo[f]quinazoline-1,3-diamine CAS No. 13119-52-3

8-Bromobenzo[f]quinazoline-1,3-diamine

Cat. No.: B14723666
CAS No.: 13119-52-3
M. Wt: 289.13 g/mol
InChI Key: HUHLNLWASRUHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromobenzo[f]quinazoline-1,3-diamine (CID: 456185) is a brominated quinazoline derivative supplied as a key chemical intermediate for pharmaceutical research and development . This compound belongs to the quinazoline class, a nitrogen-containing heterocyclic scaffold renowned for its diverse and potent biological activities . The molecular structure features a bromine atom at the 8-position and diamino substitutions at the 1 and 3-positions, making it a versatile precursor for further functionalization via cross-coupling reactions and the introduction of various pharmacophores . Quinazoline derivatives are of significant interest in medicinal chemistry due to their established role as core structures in over 200 naturally occurring alkaloids and several marketed drugs . Researchers value this brominated analogue primarily as a building block for constructing novel molecular hybrids and for probing structure-activity relationships (SAR), particularly in the development of targeted anticancer agents . The bromine atom serves as an excellent handle for further structural elaboration using modern transition-metal-catalyzed cross-coupling reactions, allowing for the creation of diverse compound libraries . Main Applications & Research Value: Anticancer Agent Development: The quinazoline core is a privileged structure in oncology research. It is a common feature in inhibitors of critical enzymes like Tyrosine Kinase and Dihydrofolate Reductase (DHFR), and it interacts with targets such as the Epidermal Growth Factor Receptor (EGFR) . This compound can be used to develop novel hybrids, such as those combining quinazolinone with piperazine or podophyllotoxin, which have demonstrated potent antiproliferative effects against various human cancer cell lines . Antimicrobial Research: Structure-activity relationship studies indicate that substitutions, particularly halogen atoms like bromine at specific positions on the quinazolinone ring, can significantly enhance antimicrobial potency . This makes this compound a valuable template for creating new agents against drug-resistant bacterial and fungal strains. Chemical Synthesis & Methodology: This compound serves as a sophisticated substrate for developing novel synthetic routes, including palladium-catalyzed cross-couplings (e.g., Suzuki and Sonogashira) and acid-mediated cycloisomerizations, to access more complex polycyclic structures for biological screening . Note: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemical compounds with appropriate precautions and in accordance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13119-52-3

Molecular Formula

C12H9BrN4

Molecular Weight

289.13 g/mol

IUPAC Name

8-bromobenzo[f]quinazoline-1,3-diamine

InChI

InChI=1S/C12H9BrN4/c13-7-2-3-8-6(5-7)1-4-9-10(8)11(14)17-12(15)16-9/h1-5H,(H4,14,15,16,17)

InChI Key

HUHLNLWASRUHTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=NC(=N3)N)N)C=C1Br

Origin of Product

United States

Advanced Reaction Mechanisms and Mechanistic Investigations

Elucidation of Mechanistic Pathways in Palladium-Catalyzed Annulation Reactions

Palladium catalysis is a cornerstone in the synthesis of nitrogen-containing heterocycles. Its effectiveness stems from a predictable and versatile range of elementary steps, including aminopalladation, carbopalladation, oxidative addition, and reductive elimination, which can be combined in cascade sequences to build molecular complexity efficiently.

Intramolecular aminopalladation and carbopalladation are powerful methods for constructing cyclic structures. In the context of synthesizing a benzo[f]quinazoline (B14752245) core, these reactions would typically involve a suitably functionalized naphthalene (B1677914) precursor bearing an alkene and an amino or amido group.

The catalytic cycle is initiated by the coordination of the palladium(II) catalyst to the alkene, which activates the double bond for nucleophilic attack. uwindsor.ca In an aminopalladation step, an intramolecular nitrogen nucleophile attacks the coordinated alkene, leading to the formation of a new C-N bond and a carbon-palladium sigma bond. researchgate.netrsc.org This process is typically a syn-addition, where the nitrogen and palladium add to the same face of the alkene. researchgate.net

Alternatively, a carbopalladation cascade can occur where an organopalladium species, generated from the oxidative addition of an aryl or vinyl halide, adds across the alkene. nih.gov This is followed by an intramolecular amination step to complete the cyclization. The stereochemical outcome of these reactions can be controlled by manipulating the reaction conditions to favor either a syn-aminopalladation or an anti-aminopalladation pathway. nih.gov The resulting alkyl-palladium intermediate can then undergo further reactions, such as β-hydride elimination or reductive elimination, to furnish the final product and regenerate the active catalyst.

Table 1: Key Steps in Palladium-Catalyzed Aminopalladation Cascades

Step Description Key Intermediate
Alkene Coordination The Pd(II) catalyst coordinates to the C=C double bond of the substrate. π-alkene palladium complex
Nucleophilic Attack An intramolecular nitrogen atom attacks the activated alkene. Alkyl-palladium(II) species
Further Transformation The alkyl-palladium intermediate undergoes subsequent reactions (e.g., β-hydride elimination, reductive elimination). Cyclized product precursor

| Catalyst Regeneration | The active Pd(II) or Pd(0) catalyst is regenerated to continue the cycle. | |

The Pd(0)/Pd(II) catalytic cycle is fundamental to many cross-coupling and annulation reactions. researchgate.net This cycle hinges on the key steps of oxidative addition and reductive elimination, which allow for the controlled formation of new C-N and C-C bonds. libretexts.org

Oxidative Addition : The cycle typically begins with the oxidative addition of an aryl or vinyl halide (Ar-X) to a low-valent palladium(0) complex. This step involves the cleavage of the C-X bond and the formation of two new bonds to the metal, resulting in a square planar palladium(II) intermediate (Ar-Pd(II)-X). The oxidation state of palladium changes from 0 to +2.

Transmetalation/Ligand Exchange : For C-C bond formation, a transmetalation step with an organometallic reagent (e.g., organoboron) occurs. For C-N bond formation, the halide ligand on the Pd(II) complex is typically exchanged for an amine or amide.

Reductive Elimination : This is the final bond-forming step. The two organic ligands (e.g., an aryl group and an amino group) on the palladium(II) center couple, forming the desired C-N or C-C bond. researchgate.net This process is intramolecular and requires the groups to be in a cis orientation. libretexts.org The palladium center is reduced from Pd(II) back to Pd(0), which can then re-enter the catalytic cycle.

This sequence allows for the construction of the quinazoline (B50416) ring system by coupling appropriate precursors, for example, by reacting a di-halogenated naphthalene derivative with a diamine source under palladium catalysis.

The final step in forming the tetracyclic benzo[f]quinazoline system often involves an intramolecular cyclization or cycloisomerization. Palladium catalysts can facilitate these transformations through various mechanisms.

One strategy involves a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira or Suzuki) to construct a linear precursor containing all the necessary atoms for the final ring system. beilstein-journals.org This precursor is then subjected to cyclization conditions. For instance, an alkyne-substituted precursor can undergo an acid-mediated or metal-catalyzed cycloisomerization. In such a mechanism, the catalyst activates the alkyne, promoting an intramolecular attack by a nitrogen nucleophile to close the ring. beilstein-journals.org Palladium-catalyzed annulation can also proceed via C-H activation, where the catalyst directs the functionalization of an otherwise inert C-H bond to participate in the cyclization process. researchgate.net

Mechanistic Understanding of Other Transition Metal-Catalyzed Processes

While palladium is a dominant force in cross-coupling chemistry, other transition metals like copper, iron, and nickel offer alternative and often more cost-effective routes to quinazoline derivatives, each with unique mechanistic features.

Copper-catalyzed reactions are a classical and highly effective method for forming C-N bonds, often referred to as Ullmann-type couplings. The synthesis of quinazolines via copper catalysis typically involves a domino or cascade sequence. organic-chemistry.orgrsc.org

A plausible mechanism for the synthesis of a quinazoline derivative from a (2-bromophenyl)methylamine and an amide starts with the coordination of the copper catalyst (often Cu(I)) to the amide and the amine. organic-chemistry.org This is followed by an Ullmann-type N-arylation, where the amine displaces the bromide on a separate molecule or in an intermolecular fashion. The reaction proceeds through sequential coupling, intramolecular nucleophilic addition, and finally, aromatization, often under aerobic conditions where oxygen acts as the terminal oxidant. organic-chemistry.orgmdpi.com Some proposed mechanisms involve a Cu(I)/Cu(III) catalytic cycle, while others may proceed through Cu(II) intermediates, especially in oxidative coupling reactions. mdpi.com

Table 2: Plausible Steps in Copper-Catalyzed Quinazoline Synthesis

Step Description Catalyst/Oxidant
Ullmann-Type Coupling Copper-catalyzed N-arylation to form a key C-N bond. Cu(I) or Cu(II) salts
Condensation Formation of an imine or related intermediate. Base-mediated
Intramolecular Cyclization Nucleophilic attack of a nitrogen atom to close the ring. Thermal or base-promoted

| Aromatization | Oxidation of the dihydroquinazoline (B8668462) intermediate to the final aromatic product. | Air (O₂) or other oxidants |

Iron and nickel, being earth-abundant and less expensive metals, have emerged as powerful catalysts for C-N cross-coupling and domino reactions.

Iron-Catalyzed Reactions: Iron catalysts can mediate the synthesis of quinazolinone derivatives through cascade reactions. mdpi.com The mechanisms are often proposed to involve radical pathways or high-valent iron species. For instance, an iron(III)-mediated reaction can initiate a cascade involving intramolecular nucleophilic attack and subsequent rearrangement or decarbonylation to form the quinazolinone ring. mdpi.com Iron-catalyzed domino protocols can also involve cross-dehydrogenative coupling (CDC), where C-H bonds are functionalized directly, offering a highly atom-economical approach. nih.gov Recent studies have also demonstrated iron-catalyzed intermolecular C-N cross-coupling via a metalloradical activation mechanism, which differs significantly from traditional pathways. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysts are highly effective for C-N cross-coupling reactions, often proceeding under milder conditions than palladium or copper. The catalytic cycle can involve Ni(0)/Ni(II) or Ni(I)/Ni(III) redox processes. researchgate.net In a typical Ni(0)/Ni(II) cycle, oxidative addition of an aryl halide to Ni(0) is followed by ligand exchange with the amine and subsequent reductive elimination. A key feature of some nickel-catalyzed systems is the potential for metal-ligand cooperativity, where the ligand is not merely a spectator but actively participates in the bond-forming and breaking steps. researchgate.net Nickel-catalyzed domino reactions can construct complex molecular scaffolds through a sequence of elementary steps like oxidative addition, migratory insertion, and reductive elimination, all orchestrated by the nickel catalyst. nih.gov

Mechanistic Studies of Non-Metal Catalyzed Transformations (e.g., Brønsted Acid-Mediated, Base-Driven Cyclizations)

Non-metal catalyzed reactions offer sustainable and often complementary routes to traditional metal-catalyzed methods for the synthesis of heterocyclic compounds. The formation of the benzo[f]quinazoline skeleton can be achieved through cyclization reactions promoted by either acids or bases, with each pathway proceeding through distinct mechanistic steps.

Brønsted Acid-Mediated Cyclizations:

Brønsted acids are effective catalysts for cyclization reactions that involve the activation of carbonyl groups or imines, followed by intramolecular nucleophilic attack. In the context of benzo[f]quinazoline synthesis, a plausible Brønsted acid-mediated pathway often commences with the protonation of a carbonyl or nitrile precursor.

A relevant analogue is the acid-mediated cycloisomerization used to synthesize benzo[f]quinazoline-1,3(2H,4H)-diones. nih.govbeilstein-journals.org This type of reaction typically involves an intramolecular attack of a nucleophile onto an activated electrophile. For a hypothetical precursor to 8-Bromobenzo[f]quinazoline-1,3-diamine, the mechanism would likely involve the following key steps:

Protonation: The Brønsted acid (e.g., p-toluenesulfonic acid, PTSA) protonates a key functional group on the acyclic precursor, such as a nitrile or an amide, significantly increasing its electrophilicity.

Intramolecular Cyclization: A suitably positioned amine or amide nitrogen atom on the molecule then acts as an intramolecular nucleophile, attacking the activated group to form the heterocyclic ring. This step is typically the rate-determining step of the sequence.

Tautomerization/Aromatization: The resulting cyclic intermediate may then undergo one or more proton transfers and/or elimination of a small molecule (like water) to yield the stable, aromatic benzo[f]quinazoline core.

The efficiency of such cyclizations can be highly dependent on the nature of the Brønsted acid, the solvent, and the reaction temperature. Studies on related quinazoline syntheses have shown that strong acids are generally required to achieve efficient protonation and subsequent cyclization. mdpi.com

Base-Driven Cyclizations:

Base-driven cyclizations, conversely, typically proceed via the deprotonation of a nucleophilic group, enhancing its reactivity towards an electrophilic center within the same molecule. A plausible mechanistic pathway for the base-driven formation of a benzo[f]quinazoline system could involve an intramolecular nucleophilic substitution or addition reaction.

Drawing parallels from the synthesis of quinazolinones via a base-promoted SNAr reaction followed by cyclization, a proposed mechanism for a base-driven synthesis of the this compound core might include: acs.org

Deprotonation: A strong base (e.g., sodium hydride or potassium tert-butoxide) removes a proton from a primary or secondary amine, generating a highly reactive amide anion.

Intramolecular Nucleophilic Attack: This newly formed nucleophile attacks an internal electrophilic site, such as a carbon atom of a nitrile or an imine, to forge the new heterocyclic ring.

Rearrangement and Protonation: The resulting anionic intermediate would then undergo rearrangement and subsequent protonation upon workup to afford the final diamine product.

The choice of base and solvent is critical in these transformations to ensure sufficient deprotonation without promoting unwanted side reactions.

Application of Computational Chemistry for Mechanistic Elucidation (e.g., DFT Studies of Reaction Pathways)

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating complex reaction mechanisms at the molecular level. nih.gov DFT calculations allow for the mapping of potential energy surfaces, the identification of transition states and intermediates, and the quantification of activation energies, providing deep insights that complement experimental observations.

For a molecule like this compound, DFT studies could be employed to:

Elucidate Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, computational models can help to distinguish between different possible mechanistic pathways (e.g., concerted vs. stepwise, acid- vs. base-catalyzed).

Analyze Transition State Geometries: The geometry of transition states can reveal crucial information about the key bond-forming and bond-breaking events during the reaction. For instance, in a Brønsted acid-catalyzed cyclization, DFT could model the precise geometry of the intramolecular nucleophilic attack.

Predict Reactivity and Selectivity: Computational models can help to explain the observed regioselectivity and stereoselectivity of a reaction by comparing the activation barriers of different competing pathways.

Investigate Substituent Effects: DFT can be used to understand how substituents, such as the bromine atom at the 8-position, influence the electronic structure of the molecule and, consequently, its reactivity in cyclization reactions.

While specific DFT studies on this compound are not available in the cited literature, numerous studies on related quinazoline and quinazolinone systems demonstrate the utility of this approach. mdpi.com For example, DFT calculations have been used to determine the relative stability of different tautomers and isomers of quinazolinone derivatives, which is crucial for understanding their behavior in solution and in biological systems. mdpi.com

A hypothetical DFT study on the final cyclization step to form the 8-Bromobenzo[f]quinazoline core could generate data such as that presented in the interactive table below, illustrating the calculated relative free energies for a proposed reaction pathway.

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantAcyclic Precursor0.0
TS1Transition State for Cyclization+22.5
IntermediateCyclized Intermediate-5.2
TS2Transition State for Aromatization+15.8
ProductThis compound-28.9

This table presents hypothetical data for illustrative purposes, based on typical values found in DFT studies of similar heterocyclic ring-closing reactions.

Spectroscopic Characterization Techniques for Structural Elucidation of Benzo F Quinazoline 1,3 Diamines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete picture of the atomic connectivity and spatial arrangement of 8-Bromobenzo[f]quinazoline-1,3-diamine can be constructed.

Proton NMR (¹H NMR) for Elucidating Hydrogen Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to provide a wealth of information regarding the number of different types of protons and their neighboring environments. The aromatic region of the spectrum would be of particular interest, with distinct signals corresponding to the protons on the benzo and quinazoline (B50416) ring systems.

The protons of the benzo[f]quinoline (B1222042) moiety in related compounds have been observed in the downfield region, typically between δ 8.14 and 8.80 ppm. nih.gov For this compound, the protons on the fused benzene (B151609) ring (positions 5, 6, 7, 9, and 10) will exhibit characteristic chemical shifts and coupling patterns. The introduction of the bromine atom at the C-8 position will influence the chemical shifts of the adjacent protons, with the proton at C-7 and C-9 expected to be deshielded.

The protons of the two amine groups at positions 1 and 3 will likely appear as broad singlets, the chemical shifts of which can be influenced by the solvent and concentration. The integration of all signals in the ¹H NMR spectrum will correspond to the total number of protons in the molecule, confirming the presence of all constituent hydrogen atoms.

Expected ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic-H7.5 - 9.0m-
NH₂5.0 - 7.0br s-

Note: The chemical shifts are estimations based on related structures and are subject to experimental verification.

Carbon-13 NMR (¹³C NMR) and DEPT-135 for Carbon Backbone and Hybridization State Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the electronic environment and hybridization state of the carbon atoms. In related pyrrolo-benzo[f]quinoline structures, the aromatic carbons have been observed in the range of 102.8 to 139.4 ppm. nih.gov

The carbon atoms directly bonded to the nitrogen atoms of the quinazoline ring (C-1 and C-3) are expected to be significantly deshielded due to the electronegativity of nitrogen. Similarly, the carbon atom attached to the bromine (C-8) will experience a downfield shift. The quaternary carbons, such as those at the ring junctions, will also have characteristic chemical shifts.

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be instrumental in distinguishing between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in a DEPT-135 spectrum. This technique would be particularly useful in confirming the assignments of the protonated carbons in the aromatic rings.

Expected ¹³C NMR Data for this compound

Carbon AssignmentExpected Chemical Shift (ppm)
Aromatic C-Br115 - 125
Aromatic C-H120 - 140
Aromatic C-N145 - 160
Aromatic C (quaternary)120 - 150

Note: The chemical shifts are estimations based on related structures and are subject to experimental verification.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Through-Space Correlations

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the aromatic rings, aiding in the assignment of individual proton signals.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. This experiment would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for identifying the connectivity of quaternary carbons and for piecing together the entire molecular framework. For instance, correlations from the amine protons to the adjacent carbon atoms (C-1 and C-3) would confirm their positions.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Characterization of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups in a molecule. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the N-H and C=N bonds, as well as the aromatic C-H and C=C bonds. The IR spectra of related benzo[f]quinazoline-1,3(2H,4H)-diones have shown characteristic peaks for C=O and C=C stretching. researchgate.net

The N-H stretching vibrations of the primary amine groups at positions 1 and 3 would typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibrations of the quinazoline ring are expected to be observed in the 1600-1650 cm⁻¹ region. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Expected IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
N-H stretch (amine)3300 - 3500
Aromatic C-H stretch3000 - 3100
C=N stretch1600 - 1650
Aromatic C=C stretch1450 - 1600
C-N stretch1250 - 1350
C-Br stretch500 - 700

Raman Spectroscopy for Complementary Vibrational Mode Analysis (If Applicable)

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic C=C stretching vibrations of the fused ring system. The symmetric breathing modes of the aromatic rings would also be prominent in the Raman spectrum. The C-Br bond, being relatively non-polar, may also give rise to a noticeable Raman signal. The combination of both IR and Raman spectroscopy would provide a more complete vibrational analysis of the molecule.

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of organic molecules, providing critical insights into their structure.

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful hybrid technique that separates components of a mixture before they are introduced into the mass spectrometer. This is particularly useful for assessing the purity of a synthesized compound and confirming its identity. In studies involving benzo[f]quinazoline-1,3(2H,4H)-diones, mass spectra were measured on instruments coupled with a liquid chromatograph (LC) to ensure the purity and confirm the identity of the synthesized derivatives. beilstein-journals.org This approach would be similarly crucial for verifying the successful synthesis and purity of this compound.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Optical Properties

Electronic spectroscopy techniques, such as UV-Vis and photoluminescence spectroscopy, are vital for understanding the electronic transitions and optical properties of molecules, which are influenced by their structural and electronic features.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule's chromophore. Studies on related benzo[f]quinazoline-1,3(2H,4H)-diones have shown that these compounds exhibit distinct absorption bands. beilstein-journals.org For example, well-resolved bands were observed at shorter wavelengths (250–300 nm), with broader absorption bands appearing at higher wavelengths (300–450 nm). beilstein-journals.org The position and intensity of these absorption bands are sensitive to the substituents on the benzo[f]quinazoline (B14752245) core. beilstein-journals.org It is anticipated that this compound would also display characteristic UV-Vis absorption spectra reflecting its extended π-conjugated system. The stability of related quinazoline derivatives in solution has also been monitored using UV-Vis spectroscopy by observing changes in their absorption spectra over time. nih.gov

Compound Class Observed Absorption Maxima (λ_max) Solvent
Benzo[f]quinazoline-1,3(2H,4H)-diones250-300 nm and 300-450 nmDichloromethane
Quinazoline Derivatives (BG1189, BG1190)~250-400 nmWater, DMSO

This table presents generalized data for related compound classes as specific data for this compound was not available in the search results.

Photoluminescence spectroscopy is used to investigate the fluorescent and phosphorescent properties of molecules after they have absorbed light. Many quinazoline derivatives are known to be photoluminescent. beilstein-journals.orgnih.gov Research on benzo[f]quinazoline-1,3(2H,4H)-diones has demonstrated that these compounds exhibit photoluminescence upon excitation with UV light. beilstein-journals.org The emission properties, including the emission maxima and quantum yields, are strongly influenced by the nature and position of substituents on the quinazoline framework. beilstein-journals.org For instance, the introduction of electron-donating groups can lead to a bathochromic (red) shift in the emission spectra and enhance the quantum yield. beilstein-journals.org The photoluminescent properties of this compound would provide valuable information about its electronic structure and potential applications in materials science.

Compound Class Emission Maxima (λ_em) Quantum Yield (Φ) Excitation Wavelength (λ_ex) Solvent
Benzo[f]quinazoline-1,3(2H,4H)-diones~405 nm3% - 71%400 nmDichloromethane

This table presents generalized data for related compound classes as specific data for this compound was not available in the search results.

Theoretical and Computational Investigations of 8 Bromobenzo F Quinazoline 1,3 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic electronic and structural properties of a molecule from first principles. For a molecule like 8-Bromobenzo[f]quinazoline-1,3-diamine, DFT could provide fundamental insights into its behavior. A common approach for such analyses involves using functionals like B3LYP combined with basis sets such as 6-31+G(d,p), which has been effectively used for other bromo-quinazoline derivatives. beilstein-journals.orgnih.gov

A primary application of DFT is the calculation of a molecule's electronic structure. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these frontier orbitals is crucial, as HOMO is associated with the molecule's ability to donate electrons, while LUMO relates to its ability to accept electrons. For instance, in studies of similar bromo-quinazolinone derivatives, the HOMO is often located on the bromobenzene (B47551) and quinazolinone rings, indicating these are the primary sites for electrophilic attack. beilstein-journals.orgnih.gov

The energies of these orbitals (EHOMO and ELUMO) are used to calculate key reactivity descriptors. The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. beilstein-journals.org Other descriptors that could be derived for this compound are detailed in the table below.

Table 1: Key Reactivity Descriptors Derivable from DFT

Descriptor Formula Significance Hypothetical Data for this compound
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron. Data not available
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added. Data not available
Electronegativity (χ) χ = (I + A) / 2 The ability to attract electrons. Data not available
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution. Data not available
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness. Data not available

This table illustrates the types of data that would be generated from a DFT study. Specific values for this compound are not currently available in published literature.

Quantum chemical calculations are essential for exploring the conformational landscape of a molecule. For this compound, this would involve rotating the amine groups to identify the most stable (lowest energy) conformation.

Furthermore, the presence of diamino groups on the quinazoline (B50416) core suggests the possibility of tautomerism. Tautomers are structural isomers that readily interconvert, often through proton migration. DFT calculations can be used to determine the relative energies of different tautomeric forms (e.g., amino vs. imino forms) in various environments, such as in the gas phase or in different solvents. mdpi.com By comparing the calculated energies, researchers can predict the predominant tautomer under specific conditions, which is vital as different tautomers can exhibit distinct chemical and biological properties. Currently, no specific tautomeric equilibrium studies for this compound have been published.

DFT is also a valuable tool for investigating reaction mechanisms. Should this compound be used as a reactant in a chemical synthesis, computational modeling could map out the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products.

Transition state analysis allows for the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to proceed. By understanding these barriers, chemists can predict reaction kinetics and identify the most likely reaction mechanism. Such studies are crucial for optimizing reaction conditions and for the rational design of new synthetic routes. As of now, specific reaction pathways involving this compound have not been computationally modeled in the available literature.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. An MD simulation would model the movements and interactions of the atoms of this compound, often in a simulated environment like water or a lipid bilayer, to understand its flexibility and interactions with its surroundings.

For instance, if this compound were being investigated as a potential drug, MD simulations could be used to study its stability when bound to a biological target, such as an enzyme's active site. nih.govresearchgate.net These simulations can reveal how the molecule adjusts its conformation within the binding pocket and the stability of key interactions (like hydrogen bonds) over time. No MD simulation studies specifically featuring this compound have been reported.

In Silico Studies for Hypothesis Generation in Structure-Based Research

In silico techniques, particularly molecular docking, are instrumental in modern drug discovery for generating hypotheses about how a small molecule might interact with a biological target.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). The quinazoline scaffold is a well-known pharmacophore present in several approved anticancer drugs that target protein kinases, such as Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net

A hypothetical docking study of this compound would involve computationally placing the molecule into the ATP-binding site of a protein kinase like EGFR. The goal would be to identify plausible binding modes and to score them based on factors like binding energy and intermolecular interactions. researchgate.netnih.govresearchgate.net Key interactions often observed for quinazoline inhibitors include hydrogen bonds with critical amino acid residues in the hinge region of the kinase (e.g., methionine) and various hydrophobic or arene-arene interactions. researchgate.netnih.gov

The results of such a study could predict whether this compound is a viable candidate for kinase inhibition and guide the synthesis of more potent analogues.

Table 2: Illustrative Molecular Docking Results

Target Protein PDB ID Predicted Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
EGFR Kinase e.g., 3W2Q Data not available Data not available Data not available
CDK2 e.g., 1HCK Data not available Data not available Data not available

This table shows the format of results typically obtained from molecular docking studies. The specific data for this compound is not available in the literature.

Pharmacophore Modeling and Virtual Screening for Discovery of Potential Biological Probes

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract concept of the key interaction points, such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

For a compound like this compound, a ligand-based pharmacophore model could be developed if a set of molecules with known activity towards a particular target, sharing this core scaffold, were available. The model would be generated by aligning these active compounds and identifying the common chemical features responsible for their biological activity. The 1,3-diamine groups on the quinazoline ring are strong hydrogen bond donors, while the nitrogen atoms within the ring system can act as hydrogen bond acceptors. The fused benzene (B151609) and quinazoline rings provide a significant hydrophobic and aromatic character.

Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophoric features. This process filters vast libraries of molecules to identify a smaller, more manageable set of potential "hits" for further experimental testing. For this compound, virtual screening could identify other molecules that mimic its potential binding mode, thereby discovering novel biological probes to investigate specific cellular pathways or targets.

Illustrative Pharmacophore Features for a Benzo[f]quinazoline (B14752245) Scaffold:

Feature IDFeature TypeLocationPotential Role in Binding
HBD1Hydrogen Bond Donor1-amino groupInteraction with carbonyl or hydroxyl residues in a binding pocket
HBD2Hydrogen Bond Donor3-amino groupInteraction with acidic residues like Asp or Glu
HBA1Hydrogen Bond AcceptorN4 of quinazolineInteraction with backbone NH or polar side chains
ARO1Aromatic RingFused benzene ringπ-π stacking with Phe, Tyr, or Trp residues
ARO2Aromatic RingQuinazoline ringπ-π stacking or cation-π interactions

This hypothetical model would guide the search for compounds with a similar spatial arrangement of these key features, potentially leading to the discovery of new biological probes with improved potency or selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting and Interpreting Activity Trends

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying variations in physicochemical properties (descriptors) across a set of molecules, QSAR models can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are crucial for biological function.

To develop a QSAR model for a series of this compound analogs, a dataset of these compounds with their corresponding measured biological activities (e.g., IC50 values for enzyme inhibition) would be required. For each compound, a wide range of molecular descriptors would be calculated, falling into categories such as:

Electronic Descriptors: Describing the distribution of electrons (e.g., dipole moment, partial charges). The bromine atom at the 8-position would significantly influence the electronic properties through its electron-withdrawing inductive effect.

Steric Descriptors: Relating to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: Quantifying the molecule's lipophilicity (e.g., LogP), which is crucial for membrane permeability and interaction with hydrophobic pockets in proteins.

Topological Descriptors: Numerical representations of the molecular structure and connectivity.

Using statistical methods like Multiple Linear Regression (MLR), a QSAR equation is derived that links a selection of these descriptors to the biological activity. For instance, a hypothetical QSAR model for a series of benzo[f]quinazoline derivatives might take the form:

pIC50 = β₀ + β₁(LogP) - β₂(Molecular_Weight) + β₃(H_Bond_Donors)

This equation would suggest that activity increases with lipophilicity and the number of hydrogen bond donors, but decreases with molecular weight. Such models are invaluable for prioritizing the synthesis of new derivatives. For this compound, a QSAR study could explore how modifications at the amino groups or substitution of the bromine atom with other halogens or functional groups would impact a specific biological activity.

Hypothetical QSAR Data for a Series of Benzo[f]quinazoline Analogs:

Compound IDLogPMolecular WeightH-Bond DonorsExperimental pIC50Predicted pIC50
BQ-1 (Parent)3.5327.1846.86.7
BQ-2 (-Cl at C8)3.2282.7246.56.4
BQ-3 (-I at C8)4.1374.1847.17.2
BQ-4 (N-methyl at C1)3.8341.2136.36.2
BQ-5 (N-ethyl at C1)4.2355.2436.16.0

Such a model, once validated internally and externally, would be a powerful predictive tool to guide the design of new this compound derivatives with potentially enhanced biological activity.

Research on Biological Activity Mechanisms and Preclinical Applications in Vitro

Mechanisms of Action of Benzoquinazoline Derivatives in Defined Biological Systems

The therapeutic potential of benzoquinazoline derivatives stems from their ability to interact with specific biological molecules and modulate critical cellular processes. In vitro studies have been instrumental in elucidating these mechanisms.

Benzoquinazoline and its analogs exert their biological effects by binding to and inhibiting various molecular targets, which are often key components of disease pathways. A primary focus of research has been on their role as enzyme inhibitors.

Notably, certain quinazoline (B50416) derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling. For example, analogs have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov The development of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid highlighted the potential for selective inhibition of Aurora A kinase, an enzyme critical for cell division. nih.gov Computational and in vitro studies have extensively explored the interactions between various quinazoline derivatives and the EGFR binding site to understand the requirements for potent inhibition. frontiersin.org Further research has identified quinazolinone derivatives as inhibitors of the ALK2 kinase, which is involved in the BMP signaling pathway. acs.org

Beyond cell signaling kinases, these compounds have been evaluated against enzymes crucial for pathogen survival. In virology, benzo[g]quinazolines have been investigated as inhibitors of viral enzymes like 3C protease (3CLpro) and RNA-dependent RNA polymerase (RdRp) of coxsackievirus B4. nih.gov In mycology, the antifungal activity of benzo[g]quinazolines has been linked to the inhibition of lanosterol (B1674476) 14-α demethylase (CYP51), a key enzyme in fungal cell membrane synthesis. nih.gov

Table 1: Molecular Targets of Benzoquinazoline Derivatives (In Vitro)
Target ClassSpecific TargetCompound Class InvestigatedObserved Effect
Protein KinaseEGFR/HER2Benzenesulfonamide-linked BenzoquinazolinonesEnzyme Inhibition nih.gov
Protein KinaseAurora A Kinase2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidSelective Enzyme Inhibition nih.gov
Protein KinaseALK2 Kinase6-(1H-Pyrazol-4-yl)quinazolin-4(3H)-one AnalogsEnzyme Inhibition acs.org
Viral ProteaseCoxsackievirus B4 3CLproBenzo[g]quinazolinesEnzyme Inhibition nih.gov
Viral PolymeraseCoxsackievirus B4 RdRpBenzo[g]quinazolinesEnzyme Inhibition nih.gov
Fungal EnzymeLanosterol 14-α demethylase (CYP51)Benzo[g]quinazolinesEnzyme Inhibition nih.gov
Receptor Tyrosine KinaseVEGFR-2Quinazoline-containing 1,2,3-triazoleEnzyme Inhibition nih.gov

By interacting with specific molecular targets, benzoquinazoline derivatives can trigger significant changes in cellular pathways, leading to outcomes such as cell cycle arrest and programmed cell death (apoptosis). These effects are central to their potential as anticancer agents.

Numerous studies have demonstrated that quinazoline-based compounds can induce apoptosis in cancer cell lines. nih.gov For instance, novel quinazoline derivatives have been shown to cause cell cycle arrest at the G1 phase and initiate apoptosis in MCF-7 breast cancer cells. nih.govnih.gov The apoptotic effects have been confirmed through various cellular assays, including flow cytometry and Western blot analysis, which can detect the molecular markers of apoptosis. nih.gov The inhibition of key survival pathways, such as the PI3K/Akt pathway, has also been reported. nih.gov In some cases, these compounds can arrest the cell cycle at the S and G2/M phases. jksus.orgekb.eg The ability of these molecules to modulate pathways downstream of their primary targets, such as the BMP pathway component pSMAD1/5/8, has been confirmed in patient-derived cancer cells. acs.org

In Vitro Biological Screening Methodologies for Benzoquinazoline Compounds

The identification and characterization of bioactive benzoquinazoline compounds rely on a range of established in vitro screening methodologies. These assays are designed to assess everything from broad antimicrobial activity to specific, high-potency enzyme inhibition.

Cell-based assays are fundamental for determining the efficacy of compounds against pathogenic microorganisms in a biological context.

Antiviral Screening: The antiviral activity of benzoquinazoline derivatives has been evaluated against a variety of viruses, including coxsackievirus B4, adenovirus type 7, bacteriophage phiX174, and human rotavirus. nih.govnih.govmdpi.com A common method is the plaque assay, which quantifies the ability of a compound to inhibit virus replication, measured by the reduction in plaque-forming units (PFU/mL). nih.govmdpi.com The cytopathic effect (CPE) inhibition assay is another widely used technique. nih.gov Before assessing antiviral efficacy, cytotoxicity tests are performed on the host cell lines (e.g., BGM, Hep-2, MA104) to determine the non-toxic dose of the compound, often using methods like the MTT assay or trypan blue dye exclusion. nih.govmdpi.com

Antibacterial and Antifungal Screening: The antimicrobial properties of quinazoline analogs, including bromo-substituted derivatives, are typically assessed using diffusion and dilution methods. nih.gov The paper disc diffusion or cup-plate (agar well) diffusion techniques are used for initial screening, where the diameter of the inhibition zone around the compound indicates its activity against specific bacterial or fungal strains. nih.govnih.govbiomedpharmajournal.orgresearchgate.net These assays have been used to test compounds against a broad spectrum of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus flavus. nih.govbiomedpharmajournal.org To determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth, the agar (B569324) streak dilution method is employed. nih.gov

Table 2: In Vitro Antimicrobial Screening of Quinazoline Analogs
Activity TypeScreening MethodPathogens Tested (Examples)
AntiviralPlaque Assay, Cytopathic Effect (CPE) Inhibition AssayCoxsackievirus B4, Adenovirus type 7, Human Rotavirus Wa Strain nih.govnih.govmdpi.com
AntibacterialDisc Diffusion, Agar Well Diffusion, Agar Streak Dilution (MIC)S. aureus, E. coli, P. aeruginosa, L. monocytogenes nih.govbiomedpharmajournal.org
AntifungalDisc Diffusion, Agar Well Diffusion, Agar Streak Dilution (MIC)C. albicans, A. flavus, A. niger nih.govnih.govbiomedpharmajournal.org

To move beyond cellular effects and quantify the direct interaction between a compound and its molecular target, biochemical assays are essential. These cell-free systems measure the ability of a compound to inhibit the activity of an isolated and purified enzyme.

For protein kinase inhibitors, in vitro kinase inhibitory assays are standard. nih.gov These assays measure the residual activity of the target kinase (e.g., Aurora A) in the presence of the test compound, often at a single high concentration (e.g., 10 µM) for initial screening, followed by dose-response curves to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). nih.gov Kinase panel assays are also used to assess the selectivity of a compound by testing it against a wide range of different kinases. nih.gov Similar enzymatic assays are employed to evaluate inhibitors of other enzymes, such as viral proteases and polymerases. nih.gov The data from these assays are crucial for understanding potency and guiding further chemical optimization.

Structure-Activity Relationships (SAR) of 8-Bromobenzo[f]quinazoline-1,3-diamines and Analogs

Structure-activity relationship (SAR) studies are critical for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective molecules. For quinazoline and benzoquinazoline derivatives, SAR has been explored by systematically modifying different parts of the scaffold.

The position and nature of substituents on the quinazoline ring system are paramount. Halogen atoms, in particular, have been shown to significantly impact activity. Studies on 6,8-dibromo-4(3H)quinazolinone derivatives have demonstrated potent antibacterial and antifungal activities. nih.gov The presence of a bromine atom at the C6 or C8 position of the quinazolinone ring is a recurring feature in compounds with antimicrobial properties. acs.orgnih.gov Furthermore, research on an 8-fluoroquinazoline (B71482) derivative showed that the fluorine atom in the main quinazoline scaffold contributed to an enhanced inhibitory effect against Aurora A kinase. nih.gov This suggests that halogenation at position 8 is a favorable modification for certain biological activities.

In addition to the core, substitutions at other positions are also important. For antibacterial 4(3H)-quinazolinones, hydrophilic groups at the R² position were generally favored, with the specific placement of hydrogen-bond donors and acceptors being crucial for potency. acs.org For antiviral benzo[g]quinazolines, the substitution at position 3 of the benzoquinazoline platform significantly influences efficacy. For instance, a methyl substitution at position 3 resulted in a high antiviral reduction percentage, and further modifications at this site, such as adding a benzyl (B1604629) group, altered the activity profile. nih.gov The position of substituents on appended phenyl rings also plays a key role; compounds with halogen substitutions on a terminal phenyl ring showed higher activity against Aurora A kinase. nih.gov

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Quinazoline Analogs
Structural ModificationPositionObserved Effect on ActivityTarget/Activity
Bromo substitutionC6 and C8Improved antimicrobial activity nih.govacs.orgnih.govAntibacterial, Antifungal
Fluoro substitutionC8Enhanced inhibitory effect nih.govAurora A Kinase
Halogen substitutionTerminal Phenyl RingIncreased inhibitory activity nih.govAurora A Kinase
Methyl substitutionN3High antiviral activity nih.govAntiviral (Bacteriophage)
Hydrophilic groupsR² (Position varies)Generally favored for potency acs.orgAntibacterial

Impact of Substituents (e.g., Halogens, Amine Groups) on In Vitro Biological Activity

The biological activity of the benzo[f]quinazoline (B14752245) scaffold is highly dependent on the nature and position of its substituents. Halogens and amine groups, in particular, have been shown to play a significant role in modulating the potency and selectivity of these compounds in various in vitro assays. nih.govscispace.com

Halogens: The introduction of halogen atoms, such as bromine, chlorine, and fluorine, into the quinazoline core can significantly influence the compound's biological profile. nih.gov Studies on related quinazoline derivatives have shown that halogen substitution can enhance anticancer activity. For instance, the presence of a fluorine atom in the quinazoline scaffold and a bromine atom on a terminal phenyl ring resulted in the most potent inhibitory activity against the Aurora A kinase enzyme among the tested compounds. nih.gov This enhancement is often attributed to the ability of halogens to form halogen bonds, alter electronic properties, and increase lipophilicity, which can improve cell membrane permeability and binding affinity to target proteins. mdpi.comresearchgate.net Research on 6-bromo quinazoline derivatives has indicated that the presence of a halogen at the 6-position can improve anticancer effects. nih.govresearchgate.net In one study, a 6-bromo-quinazoline-4(3H)-one derivative with an aliphatic linker to a thiol group (compound 8a) demonstrated potent cytotoxic activity against MCF-7 and SW480 cancer cell lines, with IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM, respectively. nih.gov

Amine Groups: Amine groups are crucial for the biological activity of many quinazoline derivatives, often acting as key hydrogen bond donors or acceptors in interactions with biological targets. mdpi.com The positions of these groups are critical; for example, structure-activity relationship (SAR) studies on 4-aminoquinazoline derivatives have been instrumental in developing potent inhibitors of various kinases. nih.gov The diamine substitution at the 1 and 3 positions of the benzo[f]quinazoline ring system is expected to provide multiple points for hydrogen bonding, potentially increasing the binding affinity and specificity for target enzymes or receptors.

The following table summarizes the in vitro activity of selected substituted quinazoline derivatives, highlighting the influence of various substituents on their biological effects.

Conformational Effects on Putative Target Binding and Efficacy

Molecular docking and simulation studies on related compounds provide valuable insights into these conformational effects. For instance, in silico studies of benzo[f]quinolinium salts targeting ATP synthase and topoisomerase II revealed that specific hydrogen bonds and π-π stacking interactions between the aromatic rings of the compound and amino acid residues in the binding pocket are crucial for stabilizing the complex. nih.gov The bromine atom at the 8-position and the diamine groups at the 1 and 3 positions of 8-Bromobenzo[f]quinazoline-1,3-diamine would significantly influence its electronic distribution and steric profile. These substituents can impose conformational restrictions or provide key interaction points that favor binding to a specific target. Docking studies of other brominated quinazoline derivatives have shown that the halogen atom can occupy specific pockets within the active site, contributing to binding affinity. nih.gov The planarity of the benzo[f]quinazoline core allows it to intercalate into DNA or fit into the flat, hydrophobic adenosine (B11128) triphosphate (ATP) binding site of many kinases, a common target for this class of compounds. nih.gov

Benzo[f]quinazoline Derivatives as Scaffolds for Chemical Biology and Early-Stage Drug Discovery Research

The benzo[f]quinazoline core is considered a "privileged scaffold" in medicinal chemistry. mdpi.com This designation is due to its ability to serve as a versatile structural framework for the development of ligands that can interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.net Its rigid, planar structure provides a solid foundation for the strategic placement of various functional groups to optimize interactions with specific targets. mdpi.com

The synthetic accessibility of the benzo[f]quinazoline system allows for the creation of large libraries of derivatives, which is essential for systematic exploration in early-stage drug discovery. nih.govbeilstein-journals.org Researchers can readily modify the scaffold at multiple positions to fine-tune its physicochemical properties and biological activity, making it an attractive starting point for developing novel chemical probes and potential drug candidates. mdpi.com

Rational Design Principles for Novel Analogues with Enhanced Specificity

The development of novel benzo[f]quinazoline analogues with improved specificity is guided by rational design principles, which integrate computational modeling with synthetic chemistry and in vitro testing. nih.gov A primary strategy involves leveraging structure-activity relationship (SAR) data from existing derivatives. acs.org By identifying which substituents at which positions enhance activity against a target of interest while reducing off-target effects, chemists can design more selective compounds. nih.gov

For example, starting from a known quinazoline-based kinase inhibitor, researchers can use the co-crystal structure of the inhibitor bound to its target kinase to guide the design of new analogues. nih.gov This structure-based drug design approach allows for the modification of the scaffold to achieve better complementarity with the active site, such as adding groups that can form additional hydrogen bonds or hydrophobic interactions with specific amino acid residues. Computational tools, such as molecular docking, are used to predict the binding modes and affinities of newly designed compounds before they are synthesized, helping to prioritize the most promising candidates. nih.govmdpi.com

Molecular Hybridization Approaches with Other Pharmacologically Active Scaffolds

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (the active parts of different drug molecules) into a single hybrid molecule. nih.gov This approach aims to create compounds with improved affinity, better selectivity, or a dual mechanism of action. The benzo[f]quinazoline scaffold is an excellent candidate for this strategy due to its versatile chemistry and established biological importance. nih.govresearchgate.net

Researchers have successfully created hybrid molecules by combining the quinazolinone core with other biologically active scaffolds, such as pyrazole, thiazole, and benzimidazole. nih.govnih.gov For instance, quinazolinone-pyrazole carbamide derivatives have been synthesized and evaluated as antifungal agents. nih.gov Similarly, quinazoline structures have been hybridized with benzothiazole (B30560) moieties to create potential dual Src/Abl kinase inhibitors for cancer therapy. nih.gov These hybrid compounds can interact with multiple targets or with different sites on a single target, potentially leading to synergistic effects and a reduced likelihood of developing drug resistance. nih.gov

The following table lists the chemical compounds mentioned in this article.

Future Directions and Emerging Research Perspectives for 8 Bromobenzo F Quinazoline 1,3 Diamine

Development of Novel and Sustainable Synthetic Methodologies for Complex Benzoquinazoline Systems

The synthesis of complex benzoquinazoline systems, including 8-Bromobenzo[f]quinazoline-1,3-diamine, often relies on multi-step procedures that may lack efficiency and sustainability. A significant future direction lies in the development of novel synthetic strategies that are both efficient and environmentally benign. While classical methods for quinazoline (B50416) synthesis are well-established, their application to densely functionalized and polycyclic analogues can be challenging.

The principles of green chemistry should be a guiding factor in the development of new synthetic routes. This includes the use of greener solvents, energy-efficient reaction conditions (e.g., microwave-assisted synthesis), and the exploration of catalytic cycles that minimize waste generation researchgate.net. The development of sustainable methodologies will not only facilitate the synthesis of this compound but will also be applicable to a broader range of complex nitrogen heterocycles.

Table 1: Potential Sustainable Synthetic Approaches for Benzoquinazoline Derivatives

Synthetic ApproachKey FeaturesPotential Advantages
Palladium-Catalyzed Cross-CouplingVersatile C-C and C-N bond formation.High functional group tolerance, potential for late-stage functionalization.
Microwave-Assisted SynthesisRapid heating, shorter reaction times.Increased reaction rates, higher yields, improved purity.
One-Pot Tandem ReactionsMultiple transformations in a single vessel.Reduced waste, time and resource efficiency.
Flow ChemistryContinuous processing in microreactors.Enhanced safety, precise reaction control, scalability.

Advanced Mechanistic Studies to Guide Rational Design and Reaction Control

A thorough understanding of the reaction mechanisms underlying the formation of the benzo[f]quinazoline (B14752245) ring system is crucial for the rational design of improved synthetic methods and novel analogues. Future research should delve into advanced mechanistic studies to elucidate the intricate details of key bond-forming events. This includes the investigation of reaction intermediates, transition states, and the influence of catalysts and reaction conditions on the regioselectivity and stereoselectivity of the reactions.

Techniques such as in-situ spectroscopy (e.g., NMR, IR), kinetic analysis, and computational modeling can provide invaluable insights into the reaction pathways. For instance, understanding the mechanism of cyclization and aromatization steps can enable the development of more efficient catalysts and reaction conditions. Mechanistic studies on related quinazoline derivatives have provided a basis for understanding their anticancer activity, which could be a model for future investigations nih.govresearchgate.net. A detailed mechanistic understanding will empower chemists to predict and control the outcomes of complex reactions, leading to the synthesis of novel this compound derivatives with desired properties.

Enhanced Integration of Computational Design with Experimental Validation in Synthesis and Biological Evaluation

The synergy between computational chemistry and experimental work is a powerful tool in modern drug discovery and materials science. For this compound, an enhanced integration of computational design with experimental validation will be instrumental in accelerating the discovery of new derivatives with optimized properties.

Computational tools, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding modes and affinities of this compound derivatives with various biological targets nih.govnih.gov. This in silico screening can help prioritize compounds for synthesis and biological testing, thereby saving time and resources. For example, docking studies have been used to investigate the binding patterns of quinazoline derivatives with EGFR and other kinases nih.govnih.gov.

Furthermore, quantum mechanical calculations can be used to predict the reactivity and spectroscopic properties of the molecule, guiding the design of new synthetic routes and aiding in the characterization of novel compounds. The predictions from these computational studies must then be rigorously validated through experimental synthesis and biological evaluation, creating an iterative cycle of design, synthesis, and testing that can rapidly lead to the identification of lead compounds.

Table 2: Integrated Computational and Experimental Workflow

StepComputational ApproachExperimental Validation
1. Target IdentificationBioinformatics, literature mining.In vitro target-based assays.
2. Hit IdentificationVirtual screening, molecular docking.Synthesis of prioritized compounds.
3. Lead OptimizationMolecular dynamics, QSAR studies.Biological evaluation of synthesized analogues.
4. Synthesis PlanningRetrosynthetic analysis software.Laboratory synthesis and characterization.

Exploration of Diverse Biological Target Engagement Mechanisms in Defined In Vitro Systems

The benzoquinazoline scaffold is known to interact with a variety of biological targets, exhibiting a broad range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties nih.govnih.govmdpi.com. A key future direction for this compound is the systematic exploration of its potential biological targets and the elucidation of its mechanisms of action in well-defined in vitro systems.

Initial screening against a panel of kinases is a logical starting point, as many quinazoline derivatives are known to be kinase inhibitors nih.gov. Techniques to measure target engagement in cellular systems, such as cellular thermal shift assays (CETSA) or activity-based protein profiling (ABPP), can be employed to identify direct cellular targets nih.gov. Subsequent in vitro enzymatic assays and biophysical binding studies can then be used to validate these interactions and determine the potency and selectivity of the compound.

Beyond kinases, the potential for this compound to interact with other target classes, such as DNA, RNA G-quadruplexes, or various enzymes, should also be investigated. The diamine functionality suggests a potential for interaction with nucleic acids, a mechanism observed for other heterocyclic compounds nih.gov. A comprehensive in vitro profiling will be essential to uncover the full therapeutic potential of this molecule and its derivatives.

Contribution to the Broader Understanding of Polycyclic Nitrogen Heterocycle Functionality and Reactivity

The study of this compound will not only advance our knowledge of this specific molecule but will also contribute to the broader understanding of the chemistry of polycyclic nitrogen heterocycles. These structural motifs are ubiquitous in natural products, pharmaceuticals, and functional materials msesupplies.comopenmedicinalchemistryjournal.comnih.gov.

Furthermore, studying the influence of the diamine substituents on the chemical and physical properties of the benzo[f]quinazoline system will contribute to a deeper understanding of how functional groups modulate the behavior of these complex ring systems. This knowledge will be invaluable for the design of future generations of polycyclic nitrogen heterocycles with tailored functionalities for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-bromobenzo[f]quinazoline-1,3-diamine, and what challenges arise during bromination?

  • Methodology : Bromination of quinazoline derivatives often involves electrophilic substitution. For example, bromine in acetic acid with sodium acetate as a catalyst under controlled temperature (0–5°C) is a common approach. Challenges include regioselectivity (avoiding di-brominated byproducts) and purification. Ortho/para-directing effects of substituents influence bromine positioning .
  • Key Data : Yield optimization via orthogonal experiments (e.g., adjusting bromine stoichiometry, reaction time) is critical. In analogous syntheses, yields range from 29% to 50% under optimized conditions .

Q. How is the structural characterization of this compound performed?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for regiochemical assignment. The bromine atom induces distinct ¹H NMR splitting patterns in aromatic protons (e.g., deshielding at C8). X-ray crystallography resolves 3D conformation .
  • Key Data : InChI string analysis (e.g., 1S/C9H6BrNO2...) confirms connectivity and stereoelectronic properties .

Q. What safety protocols are essential when handling brominated quinazolines?

  • Methodology : Use fume hoods, nitrile gloves, and eye protection. Brominated compounds are often irritants and light-sensitive. Waste must be neutralized (e.g., sodium thiosulfate for excess bromine) and stored in labeled containers for professional disposal .

Advanced Research Questions

Q. How does this compound interact with enzyme targets like dihydrofolate reductase (DHFR)?

  • Methodology : Perform slow-onset tight-binding inhibition assays. Pre-incubate the enzyme with the compound, monitor NADPH oxidation spectrophotometrically (340 nm), and calculate inhibition constants (Ki) using Morrison’s equation. Compare with pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives, which show Ki values in the nM range .
  • Data Contradiction : Discrepancies in IC50 values may arise from assay conditions (e.g., pH, ionic strength). For example, SCH-79797 (a structural analog) exhibits PAR1 antagonism via both competitive and non-competitive mechanisms, complicating dose-response interpretations .

Q. What computational strategies predict the binding mode of this compound to protein targets?

  • Methodology : Use template-based virtual screening (e.g., PoLi pipeline) combining ligand similarity and pocket alignment. Molecular docking (AutoDock Vina) with flexible side chains identifies key interactions (e.g., hydrogen bonds with Asp27 in E. coli DHFR) .
  • Key Insight : Bulky substituents (e.g., bromine at C8) may sterically hinder binding but enhance hydrophobic interactions in deep pockets .

Q. How can in vivo efficacy of this compound be evaluated for cardiovascular applications?

  • Methodology : Use rodent models of ischemia-reperfusion injury. Administer the compound intravenously, measure infarct size (TTC staining), and assess PAR1-dependent pathways via Western blot (e.g., ERK1/2 phosphorylation). Compare results with SCH-79797, which reduces myocardial injury by 40% at 10 mg/kg .

Q. What systems-level approaches are suitable for studying off-target effects?

  • Methodology : Combine proteomics (e.g., affinity pull-down assays) and transcriptomics (RNA-seq) to identify unintended targets. For example, SCH-79797 exhibits PAR1-independent apoptosis via caspase-3 activation, highlighting the need for multi-omics validation .

Methodological Notes

  • Synthesis Optimization : Orthogonal experimental design (e.g., L9 Taguchi matrix) improves yield and purity by testing variables like solvent polarity and catalyst load .
  • Data Interpretation : Address assay variability by normalizing to positive controls (e.g., methotrexate for DHFR assays) and using nonlinear regression for Ki calculations .
  • Safety Compliance : Follow GHS guidelines for brominated compounds, including H303 (harmful if swallowed) and P264 (post-exposure washing) protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.